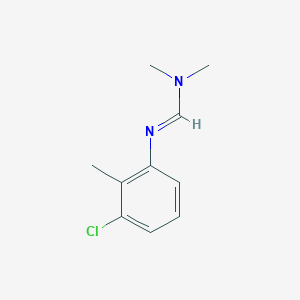
N/'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- is an organic compound that belongs to the class of formamidines It is characterized by the presence of a formamidine group substituted with a 3-chloro-o-tolyl group and two N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- typically involves the reaction of 3-chloro-o-toluidine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chloro-o-toluidine and dimethylformamide dimethyl acetal.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 60-80°C.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamidine group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl-.
Reduction: Primary amines derived from the reduction of the formamidine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with a similar 3-chloro-2-methylphenyl group.
Pigment Yellow 93: Contains a 3-chloro-o-tolyl group and is used in the dye industry.
Uniqueness
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- is unique due to its specific substitution pattern and the presence of the formamidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
13181-62-9 |
|---|---|
Formule moléculaire |
C10H13ClN2 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
N'-(3-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-8-9(11)5-4-6-10(8)12-7-13(2)3/h4-7H,1-3H3 |
Clé InChI |
LHINIZHABFWJGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N=CN(C)C |
SMILES canonique |
CC1=C(C=CC=C1Cl)N=CN(C)C |
Synonymes |
N'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















